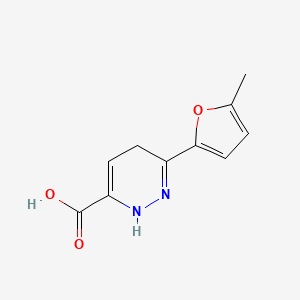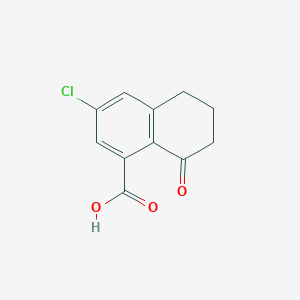![molecular formula C15H20N2O2 B13867470 (4-Cyclopropylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone](/img/structure/B13867470.png)
(4-Cyclopropylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Cyclopropylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone is a chemical compound with the molecular formula C14H18N2O2 It is known for its unique structure, which includes a cyclopropyl group attached to a piperazine ring, and a phenyl group with a hydroxymethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone typically involves the reaction of 4-(hydroxymethyl)benzoyl chloride with 4-cyclopropylpiperazine. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process begins with the preparation of the starting materials, followed by the reaction under controlled conditions to ensure consistent quality and yield. The use of automated systems and advanced purification techniques helps in achieving high efficiency and scalability in the production process.
化学反応の分析
Types of Reactions
(4-Cyclopropylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group can be reduced to form an alcohol derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-(carboxymethyl)phenyl derivative.
Reduction: Formation of 4-(hydroxymethyl)phenyl alcohol derivative.
Substitution: Formation of brominated or nitrated phenyl derivatives.
科学的研究の応用
(4-Cyclopropylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Cyclopropylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
特性
分子式 |
C15H20N2O2 |
|---|---|
分子量 |
260.33 g/mol |
IUPAC名 |
(4-cyclopropylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone |
InChI |
InChI=1S/C15H20N2O2/c18-11-12-1-3-13(4-2-12)15(19)17-9-7-16(8-10-17)14-5-6-14/h1-4,14,18H,5-11H2 |
InChIキー |
XKOKCRVBOCMEQZ-UHFFFAOYSA-N |
正規SMILES |
C1CC1N2CCN(CC2)C(=O)C3=CC=C(C=C3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-chloro-2-phenyl-[1,2,4]Triazolo[1,5-c]pyrimidine](/img/structure/B13867406.png)







![Methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate](/img/structure/B13867460.png)



